molecular formula C9H9FO4 B6220886 2-(3-fluoro-5-methoxyphenoxy)acetic acid CAS No. 2751620-84-3

2-(3-fluoro-5-methoxyphenoxy)acetic acid

Cat. No.: B6220886
CAS No.: 2751620-84-3
M. Wt: 200.2
InChI Key:
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Description

2-(3-Fluoro-5-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H9FO4 It is characterized by the presence of a fluoro and methoxy group attached to a phenoxyacetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluoro-5-methoxyphenoxy)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-5-methoxyphenol and chloroacetic acid.

    Reaction Conditions: The phenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

    Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of new substituents on the aromatic ring.

Scientific Research Applications

Chemistry: 2-(3-fluoro-5-methoxyphenoxy)acetic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluoro and methoxy substituents on biological activity. It may serve as a model compound in the development of new pharmaceuticals.

Medicine: Potential applications in medicine include the development of new drugs with anti-inflammatory or analgesic properties. The presence of the fluoro group can enhance the metabolic stability and bioavailability of the compound.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-fluoro-5-methoxyphenoxy)acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity to target proteins, while the methoxy group can influence the compound’s solubility and distribution within biological systems.

Molecular Targets and Pathways:

    Enzymes: Potential inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Interaction with cell surface or intracellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • 2-(3-fluoro-4-methoxyphenoxy)acetic acid
  • 2-(3-fluoro-5-ethoxyphenoxy)acetic acid
  • 2-(3-chloro-5-methoxyphenoxy)acetic acid

Uniqueness: 2-(3-fluoro-5-methoxyphenoxy)acetic acid is unique due to the specific positioning of the fluoro and methoxy groups on the aromatic ring. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the fluoro group can enhance the compound’s stability and resistance to metabolic degradation, while the methoxy group can improve its solubility and bioavailability.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

2751620-84-3

Molecular Formula

C9H9FO4

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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